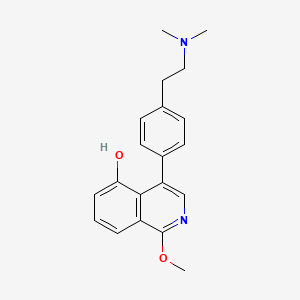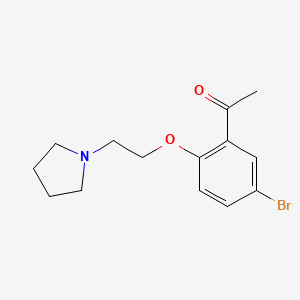![molecular formula C17H11N3O3 B12896652 2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine CAS No. 53174-14-4](/img/structure/B12896652.png)
2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and furan rings, with a nitrophenyl substituent. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of suitable precursors, such as 2-aminopyridine derivatives, under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the furan ring with the imidazo[1,2-a]pyridine core, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the imidazo[1,2-a]pyridine core can interact with biological receptors and enzymes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine: Similar structure but lacks the furan ring.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine core.
Furan derivatives: Compounds containing the furan ring with different substituents.
Uniqueness
2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine is unique due to the combination of the furan ring, nitrophenyl group, and imidazo[1,2-a]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
53174-14-4 |
|---|---|
Formule moléculaire |
C17H11N3O3 |
Poids moléculaire |
305.29 g/mol |
Nom IUPAC |
2-[5-(4-nitrophenyl)furan-2-yl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C17H11N3O3/c21-20(22)13-6-4-12(5-7-13)15-8-9-16(23-15)14-11-19-10-2-1-3-17(19)18-14/h1-11H |
Clé InChI |
UTSFYKGHAPYTQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=CN2C=C1)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12896571.png)
![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)


![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)







![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)

